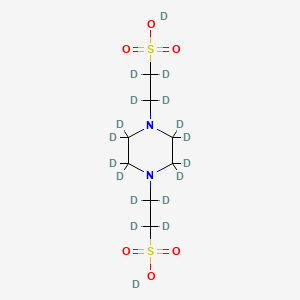
Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18
描述
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is a zwitterionic buffering agent commonly used in biochemical and biological research. It is known for its ability to maintain a stable pH in solutions, particularly in the physiological pH range, making it useful in cell culture work and various biochemical assays .
作用机制
Target of Action
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, also known as PIPES, primarily targets tubulin , a protein that is crucial for the formation of microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
PIPES interacts with tubulin to stabilize it and promote the formation of microtubules . Instead, it involves protein-solvent interactions, which are crucial for the exertion of PIPES’ effects .
Biochemical Pathways
The primary biochemical pathway affected by PIPES is the microtubule assembly pathway . By stabilizing tubulin, PIPES promotes the assembly of tubulin into microtubules, thereby influencing the dynamics of the microtubule network within the cell .
Result of Action
The stabilization of tubulin and promotion of microtubule formation by PIPES can have significant molecular and cellular effects. These include the maintenance of cell shape, facilitation of cell division, and enhancement of intracellular transport . Furthermore, PIPES’ buffering capacity can help maintain the pH stability in environments sensitive to pH changes, which is crucial for the biological activity and stability of molecules .
Action Environment
The action, efficacy, and stability of PIPES can be influenced by various environmental factors. For instance, its buffering capacity is particularly effective within the pH range of 6.1 to 7.5, making it suitable for maintaining pH stability in environments sensitive to pH changes . Additionally, factors such as temperature, ionic strength, and the presence of metal ions can also impact the action of PIPES .
生化分析
Biochemical Properties
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 plays a crucial role in biochemical reactions by maintaining a stable pH environment. This stability is essential for the proper functioning of enzymes and other biomolecules. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and electrostatic interactions. For instance, it has been documented to minimize lipid loss when used as a buffer in glutaraldehyde histology for plant and animal tissues . Additionally, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is used to buffer solutions in cell culture work, ensuring that the pH remains near physiological levels .
Cellular Effects
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 influences various cellular processes by maintaining the pH within a narrow range, which is critical for cell function. This compound affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for biochemical reactions. For example, it has been shown to retain alkaline phosphatase activity in rat hepatocyte organelles when used as a buffer . This retention of activity is crucial for studying cellular processes and enzyme functions.
Molecular Mechanism
The molecular mechanism of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 involves its ability to absorb and release hydrogen ions (protons), thereby preventing significant pH changes in the solution . This buffering action is achieved through the compound’s zwitterionic nature, which allows it to interact with both acidic and basic molecules. By stabilizing the pH, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 ensures that enzymes and other biomolecules can function optimally without being affected by pH fluctuations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its effectiveness as a buffer may decrease over extended periods or under extreme conditions. Long-term studies have shown that Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 maintains its buffering capacity, ensuring consistent pH levels in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 vary with different dosages in animal models. At optimal dosages, the compound effectively maintains pH stability without causing adverse effects. At high doses, there may be toxic or adverse effects, such as disruptions in cellular function or metabolic processes . It is essential to determine the appropriate dosage to avoid potential toxicity while ensuring the desired buffering effect.
Metabolic Pathways
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate pH-dependent reactions, ensuring that metabolic processes proceed efficiently. The compound’s buffering action helps maintain the optimal pH for enzyme activity, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring that it can effectively maintain pH stability where needed . The compound’s distribution is influenced by its zwitterionic nature, which allows it to interact with various cellular components.
Subcellular Localization
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is localized in specific subcellular compartments, where it exerts its buffering effects. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This localization is crucial for maintaining pH stability in areas where biochemical reactions are highly sensitive to pH changes.
准备方法
Synthetic Routes and Reaction Conditions
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 can be synthesized by reacting piperazine with 2-chloroethanesulfonic acid under controlled conditions. The reaction typically involves:
- Dissolving piperazine in an aqueous solution.
- Adding 2-chloroethanesulfonic acid gradually while maintaining the temperature at around 0-5°C.
- Stirring the mixture for several hours to ensure complete reaction.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix piperazine and 2-chloroethanesulfonic acid.
- Employing automated systems to control temperature and reaction time.
- Utilizing advanced purification techniques such as chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It is relatively inert towards oxidation and reduction reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Buffering Reactions: It is used in combination with acids or bases to prepare buffer solutions, maintaining a stable pH in various biochemical applications.
Major Products
The major products formed from substitution reactions include various derivatives of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, depending on the substituents introduced during the reaction .
科学研究应用
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 has a wide range of applications in scientific research:
Biochemistry: Used as a buffering agent in enzyme assays, protein purification, and other biochemical experiments.
Cell Culture: Maintains physiological pH in cell culture media, supporting the growth and maintenance of various cell lines.
Pharmaceutical Industry: Acts as an enzyme inhibitor in the preparation of samples for analysis and process optimization.
相似化合物的比较
Similar Compounds
- 1,4-Piperazinediethanesulfonic acid
- Piperazine-1,4-bis(2-ethanesulfonic acid)
- Piperazine-N,N’-bis(2-ethanesulfonic acid) sodium salt
Uniqueness
Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is unique due to its specific pKa value, which is near the physiological pH, making it particularly useful in biological applications. Unlike some other buffering agents, it has a negligible capacity to bind divalent ions, which can be advantageous in certain biochemical assays .
属性
IUPAC Name |
deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYMWDTONKSCO-SVSBSETCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

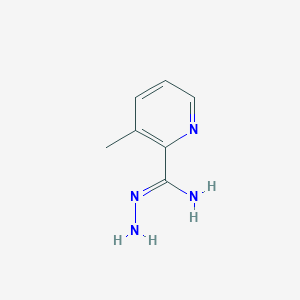
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
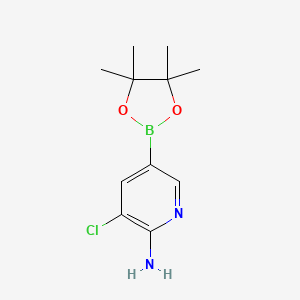
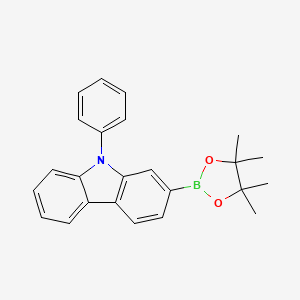
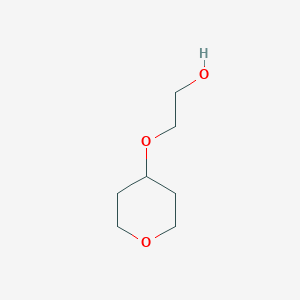


![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)
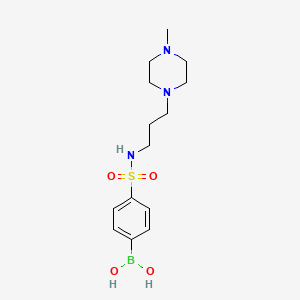

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
